N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-methoxy-2-phenylacetohydrazide
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Overview
Description
N’1-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE typically involves the condensation of an aldehyde or ketone with a hydrazide. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The specific synthetic route may vary depending on the starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’1-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’1-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N’1-{(E)-1-[4-(METHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE
- N’1-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE
Uniqueness
N’1-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26N2O4 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-methoxy-2-phenylacetamide |
InChI |
InChI=1S/C25H26N2O4/c1-3-30-23-16-20(14-15-22(23)31-18-19-10-6-4-7-11-19)17-26-27-25(28)24(29-2)21-12-8-5-9-13-21/h4-17,24H,3,18H2,1-2H3,(H,27,28)/b26-17+ |
InChI Key |
IUDPECUICIRBNF-YZSQISJMSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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